
1-Allyl-3-hydrazono-1,3-dihydro-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-3-hydrazono-1,3-dihydro-indol-2-one is a chemical compound with the molecular formula C11H11N3O . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The molecular weight of 1-Allyl-3-hydrazono-1,3-dihydro-indol-2-one is 201.224 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the sources I found.Aplicaciones Científicas De Investigación
Antimicrobial Activity
1-Allyl-3-hydrazonoindolin-2-one and its derivatives have shown promising antimicrobial properties. For instance, compounds containing a 2-thienyl fragment (such as 4h) exhibit good antimicrobial activity against Bacillus cereus . Researchers have explored their potential as novel antimicrobial agents, which could be valuable in combating bacterial infections.
Cancer Research
1-Allyl-3-hydrazonoindolin-2-one derivatives have caught the attention of cancer researchers. Notably, compound 4d has shown promise against MCF-7 cancer cell lines. Its dual activity—both antimicrobial and cytotoxic—makes it an intriguing candidate for further investigation in drug discovery .
DNA Binding
Compound 4d has moderate binding affinity to DNA, as evidenced by experimental outcomes. Its binding constants (KSV) with ethidium bromide (EB) and Hoechst binder are 1.35 × 10^4 M⁻¹ and 3.05 × 10^4 M⁻¹, respectively. Understanding such interactions can inform drug design strategies targeting DNA .
Protein Interaction (BSA)
Interestingly, 1-Allyl-3-hydrazonoindolin-2-one (4d) exhibits considerably stronger binding to bovine serum albumin (BSA) with a binding constant (Ka) of 6.1 × 10^6 M⁻¹. This interaction could have implications in drug delivery and protein-based therapies .
Isatin-Based Schiff Bases
1-Allyl-3-hydrazonoindolin-2-one serves as a precursor for synthesizing novel derivatives of isatin-based Schiff bases. These derivatives have diverse biological and clinical applications. Researchers have explored various formyl cores (aromatic, heterocyclic, and bis-formyl) to create structurally interesting compounds .
Safety and Hazards
Sigma-Aldrich provides 1-Allyl-3-hydrazono-1,3-dihydro-indol-2-one without any representation or warranty whatsoever with respect to this product, including any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party . This suggests that users should handle this compound with care and take responsibility for confirming its identity and purity.
Mecanismo De Acción
Target of Action
1-Allyl-3-hydrazonoindolin-2-one, also known as 1-Allyl-3-hydrazono-1,3-dihydro-indol-2-one, is a derivative of isatin-based Schiff bases . These compounds have been synthesized to target multiple diseases, including antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities . The compound’s primary targets include enzymes such as α-amylase and acetylcholinesterase .
Mode of Action
The compound interacts with its targets, leading to various changes. For instance, it exhibits inhibitory activity against the α-amylase enzyme . It also displays inhibitor activity against the acetylcholinesterase (AChE) enzyme .
Biochemical Pathways
The compound affects several biochemical pathways. It has been found to have anti-diabetic properties by inhibiting the α-amylase enzyme, which plays a crucial role in carbohydrate digestion . It also inhibits the acetylcholinesterase enzyme, which is involved in neurotransmission, suggesting potential anti-Alzheimer’s activity .
Pharmacokinetics
In silico admet properties were predicted for similar compounds . ADMET refers to the absorption, distribution, metabolism, excretion, and toxicity properties of a compound, which are crucial for determining its bioavailability and potential as a drug.
Result of Action
The compound’s action results in molecular and cellular effects. It has been found to exhibit antioxidant activity, suggesting that it can neutralize harmful free radicals in the body . It also shows anti-diabetic activity by inhibiting α-amylase, potentially reducing postprandial hyperglycemia . Furthermore, it displays anti-Alzheimer’s activity by inhibiting acetylcholinesterase, potentially improving cognitive function .
Propiedades
IUPAC Name |
3-diazenyl-1-prop-2-enylindol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-2-7-14-9-6-4-3-5-8(9)10(13-12)11(14)15/h2-6,12,15H,1,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZQZWKIDXHJTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=C1O)N=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3,4-Dimethylphenyl)-2-oxopyrrolidin-3-yl]-3H-benzimidazole-5-carboxamide](/img/structure/B2762353.png)
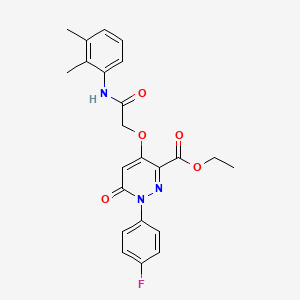
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2762356.png)
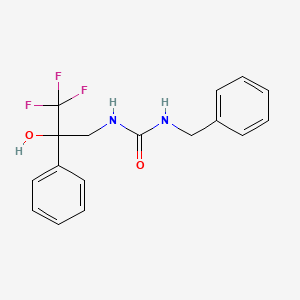
![2-[4-(Ethoxycarbonyl)benzenesulfonamido]acetic acid](/img/structure/B2762361.png)
![N-[6-(Difluoromethoxy)-4-oxo-2,3-dihydro-1H-naphthalen-1-yl]prop-2-enamide](/img/structure/B2762362.png)
![N-[[4-Benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]prop-2-enamide](/img/structure/B2762363.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide](/img/structure/B2762364.png)
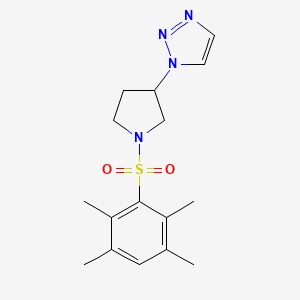
![Methyl 7-(3,4-dihydroxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2762369.png)
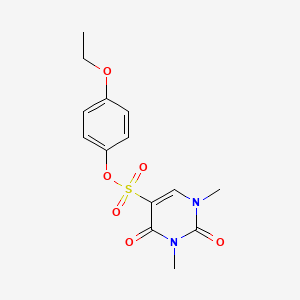
![6-acetyl-3-amino-N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2762371.png)
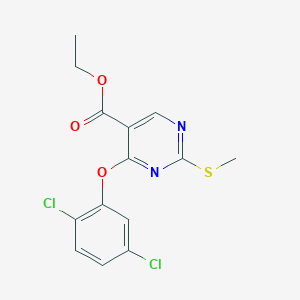
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2762374.png)